molecular formula C8H5BrN2O2 B2676691 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1784326-15-3

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B2676691
CAS No.: 1784326-15-3
M. Wt: 241.044
InChI Key: IMHKDFLUFQDIHL-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position and a carboxylic acid group at the 5th position of the imidazo[1,2-a]pyridine core. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminopyridine and a suitable brominated precursor, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product yields .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-3-4-11(6)7(5)8(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHKDFLUFQDIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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